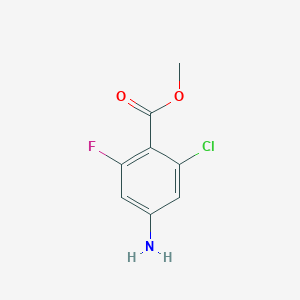

Methyl 4-amino-2-chloro-6-fluorobenzoate

Description

BenchChem offers high-quality Methyl 4-amino-2-chloro-6-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-chloro-6-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 4-amino-2-chloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONCHFWDDLYREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365993-10-7 | |

| Record name | methyl 4-amino-2-chloro-6-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methyl 4-amino-2-chloro-6-fluorobenzoate chemical structure and properties

An In-depth Technical Guide to Methyl 4-amino-2-chloro-6-fluorobenzoate: Structure, Properties, and Applications

Introduction

Methyl 4-amino-2-chloro-6-fluorobenzoate is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. As a substituted benzoic acid ester, its molecular architecture is characterized by a benzene ring strategically adorned with four different substituents: an amino group, a chlorine atom, a fluorine atom, and a methyl ester group. This unique arrangement of electron-donating and electron-withdrawing groups, along with multiple reactive sites, makes it a versatile synthetic intermediate or building block for constructing more complex molecular entities.

The incorporation of halogen atoms, particularly fluorine, is a well-established strategy in modern drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability.[1][2] Consequently, fluorinated building blocks like Methyl 4-amino-2-chloro-6-fluorobenzoate are valuable precursors for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, designed for researchers and drug development professionals.

Chemical Structure and Identifiers

The structure of Methyl 4-amino-2-chloro-6-fluorobenzoate features a benzene ring with substituents at positions 1, 2, 4, and 6. The methyl ester group is at position 1, the chlorine atom at position 2, the amino group at position 4, and the fluorine atom at position 6.

| Identifier | Value |

| CAS Number | 1365993-10-7[4] |

| Molecular Formula | C₈H₇ClFNO₂[5] |

| Molecular Weight | 203.60 g/mol |

| IUPAC Name | methyl 4-amino-2-chloro-6-fluorobenzoate |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1Cl)N)F[5] |

| InChIKey | ZONCHFWDDLYREM-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its combination of functional groups. The amino group provides a site for hydrogen bonding and basicity, while the ester group can act as a hydrogen bond acceptor. The halogen atoms contribute to the molecule's polarity and lipophilicity.

| Property | Value/Description |

| Appearance | Typically a solid, appearing as a powder or crystals. |

| Melting Point | Not explicitly available in public literature; expected to be a solid at room temperature. |

| Boiling Point | Not experimentally determined; predicted to be high due to molecular weight and polarity. |

| Solubility | Expected to have limited solubility in water and good solubility in common organic solvents like methanol, ethyl acetate, and dichloromethane. |

| XlogP (Predicted) | 1.7[5] |

| Storage | Store in a cool, dry, well-ventilated place, often under refrigeration and protected from light.[6][7] |

Synthesis and Workflow

The synthesis of polysubstituted aromatic compounds like Methyl 4-amino-2-chloro-6-fluorobenzoate typically requires a multi-step approach. A plausible and common strategy involves starting with a less complex, commercially available precursor and introducing the functional groups sequentially. One logical route begins with a nitrated benzoic acid, followed by esterification and then reduction of the nitro group to an amine.

Example Synthetic Workflow: From 2-Chloro-6-fluoro-4-nitrobenzoic acid

This hypothetical pathway is based on standard, well-established organic chemistry transformations.

Caption: Synthetic workflow from a nitro-substituted precursor.

Detailed Experimental Protocol: Synthesis via Esterification and Reduction

This protocol is illustrative, based on standard procedures for similar transformations.[8]

Step 1: Esterification of 2-Chloro-6-fluoro-4-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-6-fluoro-4-nitrobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2-chloro-6-fluoro-4-nitrobenzoate, which can be purified further by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the Methyl 2-chloro-6-fluoro-4-nitrobenzoate (1.0 eq) from the previous step in ethanol in a round-bottom flask.

-

Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) followed by concentrated hydrochloric acid.[8]

-

Heating: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralization: Cool the reaction to room temperature and carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide or sodium bicarbonate solution until the pH is basic (pH > 8). This will precipitate tin salts.[8]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude Methyl 4-amino-2-chloro-6-fluorobenzoate can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient).

Spectroscopic Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic methods. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be reliably predicted based on its structure.

| Technique | Predicted Spectral Data |

| ¹H NMR | Aromatic Protons: Two signals in the aromatic region (~6.0-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. -NH₂ Protons: A broad singlet (~4.0-5.0 ppm), which is exchangeable with D₂O. -OCH₃ Protons: A sharp singlet at ~3.8-3.9 ppm. |

| ¹³C NMR | Multiple signals in the aromatic region (~100-160 ppm), with carbon atoms bonded to F and Cl showing characteristic shifts and C-F coupling. A signal for the ester carbonyl carbon (~165-170 ppm) and a signal for the methyl carbon (~52 ppm). |

| FT-IR (cm⁻¹) | N-H Stretching: Two bands in the 3300-3500 cm⁻¹ region (primary amine). C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ (ester carbonyl). C-F Stretching: A strong band in the 1200-1300 cm⁻¹ region. C-Cl Stretching: A band in the 600-800 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): An expected peak at m/z 203, with a characteristic M+2 isotope peak at m/z 205 (approx. 1/3 the intensity) due to the presence of ³⁷Cl. Key Fragments: Loss of •OCH₃ (m/z 172), loss of COOCH₃ (m/z 144). |

General Protocol for Spectroscopic Analysis

The following outlines a standard procedure for acquiring spectroscopic data for a solid organic compound.[9]

-

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, use a standard pulse program with a relaxation delay of 1-5 seconds. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.

-

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Acquire data over a relevant mass-to-charge (m/z) range.

-

Applications in Research and Development

The true value of Methyl 4-amino-2-chloro-6-fluorobenzoate lies in its utility as a versatile chemical intermediate. The distinct reactivity of its functional groups—the nucleophilic amine, the electrophilic ester carbonyl, and the aromatic ring susceptible to further substitution—allows for a wide range of subsequent chemical modifications.

-

Pharmaceutical Synthesis: The primary application is in the construction of complex bioactive molecules. The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, which are common scaffolds in pharmaceuticals.[3] For example, similar amino-chlorobenzoic acids are key precursors for synthesizing quinazolinones, a class of compounds with diverse pharmacological activities.[3]

-

Drug Discovery Scaffold: The fluorinated and chlorinated benzene ring serves as a robust scaffold. The specific substitution pattern can be crucial for orienting other functional groups to achieve high-affinity binding to biological targets like protein kinases or receptors.

-

Materials Science: Substituted benzoic acids and their esters can be used as monomers or precursors for specialty polymers and liquid crystals.

Caption: Role as a versatile intermediate in synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 4-amino-2-chloro-6-fluorobenzoate. The following guidelines are based on safety data for structurally related compounds.[6][10][11][12]

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

First-Aid Measures:

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.

-

References

-

PubChemLite. Methyl 4-amino-2-chloro-6-fluorobenzoate (C8H7ClFNO2). [Link]

-

Royal Society of Chemistry. Supporting Information for a Chemical Communications article. [Link]

-

NIST. Benzoic acid, 4-amino-2-chloro-. [Link]

-

Meanwell, N. A., et al. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 2020. [Link]

-

Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

-

PubChem. Methyl 4-amino-2-fluorobenzoate. [Link]

-

Gold, J., et al. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 2023. [Link]

-

Soloshonok, V.A., et al. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 2022. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

ResearchGate. Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. [Link]

- Google Patents. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1365993-10-7|Methyl 4-amino-2-chloro-6-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. PubChemLite - Methyl 4-amino-2-chloro-6-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Literature review on Methyl 4-amino-2-chloro-6-fluorobenzoate applications

This is an in-depth technical whitepaper on Methyl 4-amino-2-chloro-6-fluorobenzoate , designed for researchers and drug development professionals.

Strategic Applications in Kinase Inhibitor Synthesis & Agrochemical Discovery

Executive Summary

Methyl 4-amino-2-chloro-6-fluorobenzoate (CAS 1365993-10-7) is a highly specialized polysubstituted benzene derivative serving as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors , specifically targeting TYK2 (Tyrosine Kinase 2). Its unique substitution pattern—combining an electron-rich amino group with electron-withdrawing halogen atoms (Cl, F) at the ortho positions—creates a sterically constrained and electronically "locked" scaffold.

Beyond pharmaceuticals, this molecule acts as a vital bioisostere in agrochemical discovery, serving as a benzene-core analog to the pyridine-based arylpicolinate herbicides (e.g., Halauxifen, Florpyrauxifen). This guide details its chemical reactivity, specific synthesis protocols, and downstream applications in medicinal chemistry.

Chemical Profile & Reactivity Analysis

The strategic value of this molecule lies in its "Push-Pull" electronic architecture :

| Feature | Chemical Functionality | Application Impact |

| 4-Amino Group | Nucleophile (Electron Donor) | Primary handle for Buchwald-Hartwig couplings or amide bond formation to extend the scaffold. |

| 2-Chloro / 6-Fluoro | Steric/Electronic Blockers | The 2,6-disubstitution forces the ester group out of planarity, locking the conformation. The Fluorine atom specifically modulates metabolic stability (blocking P450 oxidation). |

| Methyl Ester | Electrophile (Masked Acid) | Allows for orthogonal protection; can be hydrolyzed to the free acid or converted to amides/heterocycles (e.g., benzothiazoles). |

Structural Reactivity Diagram

The following diagram illustrates the electronic environment and reactive sites of the molecule.

Figure 1: Functional decomposition of the scaffold highlighting reactive centers for downstream synthesis.

Application 1: Pharmaceutical Synthesis (TYK2 Inhibitors)

The primary industrial application of this intermediate is in the synthesis of Azabenzothiazole compounds , which function as inhibitors of TYK2, a kinase involved in cytokine signaling pathways (IL-12, IL-23) related to autoimmune diseases like psoriasis and Crohn's disease.

Mechanism of Action in Synthesis

The molecule serves as the "left-hand" side of the inhibitor. The 4-amino group is typically coupled to a heteroaryl core, while the ester is often cyclized or hydrolyzed to form a pharmacophore that fits into the kinase ATP-binding pocket.

Synthesis Workflow (From Patent WO2012035039)

The synthesis of the active intermediate often involves a deprotection step from a Boc-protected precursor.

Figure 2: Synthetic pathway for generating the active scaffold and its downstream utilization.

Experimental Protocols

Disclaimer: These protocols are synthesized from patent literature (WO2012035039) and standard organic synthesis principles. All experiments must be conducted in a fume hood with appropriate PPE.

Protocol A: Deprotection Synthesis of Methyl 4-amino-2-chloro-6-fluorobenzoate

This protocol describes the generation of the target molecule from its Boc-protected precursor.

Reagents:

-

Methyl 4-(tert-butoxycarbonylamino)-2-chloro-6-fluorobenzoate (1.0 equiv)

-

Trifluoroacetic acid (TFA) (Excess, approx. 5-10 equiv)

-

Dichloromethane (DCM) (Solvent)

-

Sodium Hydroxide (25% aq. solution)

Step-by-Step Methodology:

-

Preparation: Dissolve 21.5 mmol (approx. 6.53 g) of the Boc-protected precursor in 40 mL of Dichloromethane (DCM) in a round-bottom flask.

-

Acidification: Slowly add 9.94 mL of TFA to the stirring solution at room temperature. Note: Exothermic reaction; add dropwise.

-

Reaction: Stir the mixture at room temperature for 4 hours . Monitor via TLC or LC-MS for the disappearance of the starting material.

-

Concentration: Remove volatiles (DCM and excess TFA) under reduced pressure (rotary evaporator).

-

Neutralization: Resuspend the residue in 30 mL of water. Adjust the pH to 10 using 25% NaOH solution.[1][2] The product may precipitate or form an oil.

-

Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry the organic layer over MgSO4, filter, and concentrate to yield the target amine.

Protocol B: Quality Control (Self-Validating Metrics)

To ensure the integrity of the synthesized intermediate, verify against these parameters:

| Metric | Acceptance Criteria | Method |

| Appearance | Off-white to pale brown solid | Visual Inspection |

| Purity | >95% (Area %) | HPLC (254 nm) |

| Identity | m/z 204.0 [M+H]+ | LC-MS (ESI+) |

| 1H NMR | Distinct doublet/singlet for aromatic protons; broad singlet for NH2 | 1H NMR (DMSO-d6) |

Application 2: Agrochemical Bioisosteres

In agrochemistry, this molecule is used to study Structure-Activity Relationships (SAR) for auxinic herbicides. It is the benzene analog of the pyridine-based "Arylpicolinate" herbicides.

-

Pyridine Driver: Commercial herbicides like Halauxifen-methyl use a pyridine ring (4-amino-3-chloro-6-arylpicolinate ).

-

Benzene Probe: Methyl 4-amino-2-chloro-6-fluorobenzoate replaces the pyridine nitrogen with a carbon (C-H).

Researchers use this scaffold to determine if the pyridine nitrogen is essential for binding to the auxin receptor (TIR1/AFB). If the benzene analog retains activity, it suggests the nitrogen is not a critical binding point, allowing for cheaper, benzene-based alternatives.

References

-

Patent WO2012035039A1. Azabenzothiazole compounds, compositions and methods of use. (2012). Assignee: Genentech, Inc.

- Citation for Step 4 Synthesis Protocol and TYK2 applic

-

PubChem Compound Summary. Methyl 4-amino-2-chloro-6-fluorobenzoate (CID 66801466). National Center for Biotechnology Information.

- Citation for chemical properties and identifiers.

- Jeschke, P. (2016). Propelling the discovery of modern agrochemicals. Pest Management Science. General reference for bioisosterism in herbicide design (Benzene vs. Pyridine).

Sources

Using Methyl 4-amino-2-chloro-6-fluorobenzoate as an intermediate in herbicide synthesis

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the utilization of Methyl 4-amino-2-chloro-6-fluorobenzoate (CAS: 1365993-10-7) as a strategic intermediate.[1]

While the 5-amino isomer is the well-known precursor for Saflufenacil (BASF’s Kixor® technology), the 4-amino isomer discussed here is a critical scaffold for Structure-Activity Relationship (SAR) studies. It allows researchers to synthesize regioisomeric Phenyluracils (PPO inhibitors) and explore novel Auxin mimics by leveraging the orthogonal reactivity of the amino, chloro, and fluoro substituents.

Abstract

Methyl 4-amino-2-chloro-6-fluorobenzoate serves as a high-value building block for the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors and synthetic Auxins . Its unique 2,4,6-substitution pattern offers a steric and electronic environment distinct from commercial 2,4,5-trisubstituted herbicides. This guide provides validated protocols for converting this aniline intermediate into a Phenyluracil core (via cyclization with trifluoroacetoacetate) and functionalizing it for downstream biological screening.

Chemical Profile & Properties[2][3][4][5][6]

| Property | Specification |

| Chemical Name | Methyl 4-amino-2-chloro-6-fluorobenzoate |

| CAS Number | 1365993-10-7 |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | ≥ 98.0% |

| Key Functionality | Aniline (C4): Nucleophilic handle for heterocycle formation.Ester (C1): Hydrolyzable to acid (active auxin form) or amide.Halogens (C2, C6): Metabolic blocking & lipophilicity modulation. |

Synthetic Utility & Strategic Value

In herbicide discovery, this intermediate allows for the exploration of Regioisomeric Phenyluracils . By shifting the uracil moiety from the meta (C5) position (as in Saflufenacil) to the para (C4) position, researchers can probe the binding pocket tolerance of the PPO enzyme (EC 1.3.3.4).

Reactivity Map

-

Nucleophilic Attack: The C4-amino group is the primary site for reaction with isocyanates or keto-esters.

-

Electrophilic Substitution: The C3/C5 positions are deactivated by the halogens, directing chemistry to the functional groups.

-

Fluorine Effect: The C6-fluorine atom provides metabolic stability and alters the torsion angle of the carbonyl group, influencing receptor binding.

Diagram 1: Divergent Synthesis Workflow

The following diagram illustrates the transformation of the intermediate into two distinct herbicide classes: Phenyluracils (PPO) and Benzothiazoles.

Caption: Divergent synthesis pathways from Methyl 4-amino-2-chloro-6-fluorobenzoate to PPO and Auxin scaffolds.

Application Protocol: Synthesis of Phenyluracil Core

This protocol describes the conversion of the aniline intermediate into a Trifluoromethyl-substituted Uracil , a pharmacophore essential for high-efficacy PPO inhibition (analogous to the Kixor® synthesis pathway).

Reagents & Equipment

-

Substrate: Methyl 4-amino-2-chloro-6-fluorobenzoate (1.0 eq)

-

Reagent A: Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq)

-

Reagent B: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)

-

Solvent: Anhydrous Chlorobenzene or Toluene

-

Amine Source: Methylamine (anhydrous or THF solution)

Step-by-Step Methodology

Phase 1: Formation of the Enamine/Carbamate Precursor

-

Charge: In a dry 3-neck round-bottom flask equipped with a Dean-Stark trap, dissolve Methyl 4-amino-2-chloro-6-fluorobenzoate (10.0 g, 49 mmol) in Chlorobenzene (100 mL).

-

Add Reagent: Add Ethyl 4,4,4-trifluoroacetoacetate (10.8 g, 59 mmol) dropwise at room temperature.

-

Catalysis: Add p-Toluenesulfonic acid (catalytic amount, 0.5 mol%) to facilitate condensation.

-

Reflux: Heat the mixture to reflux (132°C). Monitor the collection of water/ethanol in the Dean-Stark trap.

-

Endpoint: Continue reflux for 4–6 hours until TLC or HPLC indicates >98% conversion of the aniline.

-

Isolation: Cool to room temperature. Concentrate the solvent in vacuo to obtain the crude enamine intermediate. Note: This intermediate is often used directly in the next step.

Phase 2: Cyclization to the Uracil Ring

-

Solvation: Redissolve the crude residue from Phase 1 in anhydrous Dimethylformamide (DMF) or maintain in Chlorobenzene if using a one-pot process.

-

Base Addition: Cool to 0°C. Slowly add Sodium Methoxide (30% in MeOH, 1.5 eq) or NaH (1.2 eq). Caution: Exothermic H₂ evolution if using NaH.

-

Amine Addition: Add Methylamine (2M in THF, 1.5 eq) dropwise.

-

Heating: Warm the reaction mixture to 100–120°C and stir for 3–5 hours. This step effects the intramolecular cyclization to form the uracil ring.

-

Quench: Cool to room temperature. Pour the mixture into ice-cold 1N HCl (200 mL) to precipitate the product.

-

Purification: Filter the solid precipitate. Wash with water and cold ethanol. Recrystallize from Isopropanol/Water to yield the 3-methyl-4-trifluoromethyl-uracil derivative .

Critical Process Parameters (CPP)

-

Moisture Control: Phase 1 is an equilibrium reaction; efficient water removal is critical for high yield.

-

Temperature: Phase 2 requires >100°C to overcome the steric hindrance of the ortho-chloro and ortho-fluoro substituents during ring closure.

Analytical Validation

To ensure the integrity of the synthesized intermediate, the following analytical criteria must be met:

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time: The target uracil derivative typically elutes later than the starting aniline due to increased lipophilicity from the CF₃ group.

NMR Verification (¹H NMR, 400 MHz, DMSO-d₆)

-

Aniline Starting Material: Look for the broad singlet (–NH₂) around δ 5.5–6.5 ppm.

-

Uracil Product: The –NH₂ peak will disappear.

-

New Signals:

-

N-Methyl: Singlet at δ ~3.2–3.5 ppm (3H).

-

Uracil CH: Singlet at δ ~6.3–6.5 ppm (1H, pyrimidine ring proton).

-

Safety & Handling

-

Fluorinated Compounds: Thermal decomposition may release Hydrogen Fluoride (HF). Use appropriate ventilation.

-

Anilines: Methyl 4-amino-2-chloro-6-fluorobenzoate should be handled as a potential skin sensitizer and irritant. Wear nitrile gloves and a lab coat.

-

Reactivity: Avoid contact with strong oxidizing agents.

References

-

BASF SE. (2011). Process for preparing N-substituted uracils. US Patent 7,932,208. (Describes the core "Kixor" uracil ring formation chemistry applicable to this aniline class).

-

Grossmann, K., et al. (2010). The Herbicide Saflufenacil (Kixor™) is a New Protoporphyrinogen IX Oxidase Inhibitor. Weed Science, 58(1), 1-9. (Details the Mechanism of Action for phenyluracil herbicides).

-

Dow AgroSciences. (2012).[2] Azabenzothiazole compounds, compositions and methods of use. WO Patent 2012/035039. (Explicitly describes the synthesis of Methyl 4-amino-2-chloro-6-fluorobenzoate as an intermediate).

-

Wu, Q., et al. (2020). Design, synthesis and herbicidal activity of novel uracil derivatives. Pest Management Science, 76(10), 3395-3402. (SAR data on uracil substitution patterns).

Sources

Technical Application Note: Solubility Profiling & Solvent Selection for Methyl 4-amino-2-chloro-6-fluorobenzoate

Executive Summary & Compound Profile

Methyl 4-amino-2-chloro-6-fluorobenzoate (CAS 1365993-10-7) is a critical poly-functionalized aromatic intermediate, primarily utilized in the synthesis of next-generation pyridine and benzoate herbicides (e.g., auxin mimics). Its structure features a "push-pull" electronic system with an electron-donating amino group (

Understanding the solubility profile of this compound is non-trivial due to its competing functionalities: the lipophilic halogens promote solubility in chlorinated solvents, while the amino group introduces hydrogen-bonding capability, influencing behavior in protic solvents. This guide provides a theoretical solubility framework and a validated protocol for empirical determination, essential for optimizing reaction yields and recrystallization purification.

Physicochemical Identity

| Property | Detail |

| Chemical Name | Methyl 4-amino-2-chloro-6-fluorobenzoate |

| CAS Number | 1365993-10-7 |

| Molecular Formula | |

| Molecular Weight | 203.60 g/mol |

| Structural Features | Methyl ester (Lipophilic/Polar), Primary Amine (H-bond Donor), Cl/F Substituents (Lipophilic/EWG) |

| Physical State | White to off-white crystalline solid |

Theoretical Solubility Profile & Solvent Compatibility

Based on the structural analysis of the 4-amino-2-chloro-6-fluorobenzoate core and empirical data from structural analogs (e.g., Methyl 4-amino-2-chlorobenzoate), the following solubility trends are predicted. This classification guides initial solvent screening.

Solubility Classification Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic (High) | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions; disrupts crystal lattice effectively. Ideal for reactions but difficult to remove. |

| Chlorinated | DCM, Chloroform | Good (50–100 mg/mL) | Excellent solvation of the lipophilic halogenated core. Validated by analog (CAS 46004-37-9) solubility.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-Good | Good interaction with the ester moiety; standard solvents for extraction and recrystallization. |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble, but potential for H-bonding competition. Solubility often increases significantly with temperature (ideal for recrystallization). |

| Ethers | THF, MTBE | Moderate | Good general solubility; MTBE is useful for precipitation/washing. |

| Non-Polar | Hexane, Heptane | Insoluble/Poor | Lack of polarity to overcome crystal lattice energy. Used as anti-solvents. |

| Aqueous | Water | Insoluble | Highly lipophilic core prevents aqueous solvation at neutral pH. |

Critical Insight: The primary amine at the C4 position renders the molecule pH-sensitive. Solubility in aqueous media can be drastically increased by acidification (pH < 2), converting the amine to a hydrophilic ammonium salt (

).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Objective: To determine the exact saturation limit (

Materials:

-

Analytical Balance (

mg) -

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45

m PTFE or Nylon) -

Thermostatic Shaker or Water Bath

Procedure:

-

Preparation: Weigh approximately 100 mg of Methyl 4-amino-2-chloro-6-fluorobenzoate into a tared vial.

-

Solvation: Add exactly 1.0 mL of the target solvent.

-

Saturation: Vortex for 1 minute. If the solid dissolves completely, add more solid in 50 mg increments until a persistent suspension forms (indicating saturation).

-

Equilibration: Place the vial in a thermostatic shaker at

for 24 hours to ensure equilibrium. -

Filtration: Draw the supernatant into a syringe and filter through a 0.45

m filter into a pre-weighed clean vial ( -

Evaporation: Evaporate the solvent using a gentle nitrogen stream or vacuum oven at

until constant weight is achieved. -

Measurement: Weigh the vial with the dry residue (

).

Calculation:

Protocol B: Solvent Selection for Recrystallization

Objective: To identify a solvent system that maximizes recovery and purity.

Logic: The ideal solvent dissolves the compound at high temperatures (Reflux) but shows poor solubility at low temperatures (0–4°C).

Workflow:

-

Screening: Test solubility of 50 mg compound in 0.5 mL solvent at Room Temp (RT).

-

If soluble at RT: Solvent is too strong (Reject).

-

If insoluble at RT: Heat to boiling.

-

-

Evaluation:

-

If soluble at Boiling: Cool to RT/0°C. Observe crystal formation.

-

If insoluble at Boiling: Solvent is too weak (Reject).

-

-

Anti-Solvent Optimization: If no single solvent works, use a Solvent/Anti-Solvent pair . Dissolve in minimal Polar solvent (e.g., EtOAc) and slowly add Non-Polar anti-solvent (e.g., Hexane) until turbidity persists.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for selecting a solvent based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection targeting Reaction Optimization vs. Purification.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2] Potential sensitizer due to the aniline moiety.

-

Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.

-

Waste Disposal: Halogenated organic waste. Do not mix with aqueous waste streams unless neutralized.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for salt formation).

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 66801466, Methyl 4-amino-2-chloro-6-fluorobenzoate. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Handling and storage requirements for Methyl 4-amino-2-chloro-6-fluorobenzoate in the lab

Application Note: Handling, Storage, and Stability Protocols for Methyl 4-amino-2-chloro-6-fluorobenzoate

Executive Summary

Methyl 4-amino-2-chloro-6-fluorobenzoate (CAS: 1365993-10-7) is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of pharmaceutical heterocycles, particularly quinazolines and isoindolinones for kinase inhibition.

Due to the presence of an electron-rich amino group and a hydrolyzable ester moiety, this compound exhibits sensitivity to both oxidative degradation (discoloration) and hydrolysis (loss of the methyl ester). This guide defines the "Gold Standard" protocols for maintaining >98% purity during storage and handling, ensuring reproducibility in downstream coupling reactions such as Buchwald-Hartwig aminations or nucleophilic aromatic substitutions (

Physicochemical Profile

| Property | Specification | Notes |

| Chemical Name | Methyl 4-amino-2-chloro-6-fluorobenzoate | |

| CAS Number | 1365993-10-7 | |

| Molecular Formula | ||

| Molecular Weight | 203.60 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale beige. |

| Solubility | DMSO, DMF, Methanol, DCM, Ethyl Acetate | Low solubility in water. |

| Reactivity | Ester Hydrolysis, Amine Oxidation | Sensitive to moisture and light. |

| pKa (Predicted) | ~2.5 (Aniline nitrogen) | Weak base; protonates in strong acid. |

Storage & Stability Protocols

The integrity of Methyl 4-amino-2-chloro-6-fluorobenzoate is compromised by two primary pathways:

-

Hydrolysis: Moisture attacks the ester bond, yielding the corresponding benzoic acid (4-amino-2-chloro-6-fluorobenzoic acid), which may interfere with stoichiometry in coupling reactions.

-

Oxidation: The primary aniline is susceptible to radical oxidation, leading to the formation of azo-dimers or "tars," indicated by a color shift from beige to brown/black.

Primary Storage (Long-Term)

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Headspace must be purged with Argon or Nitrogen after every use.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and plasticizer leaching.

-

Desiccation: Store secondary containment within a desiccator or with silica gel packs to maintain <20% relative humidity.

Working Storage (Benchtop)

-

Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Duration: Do not leave the solid exposed to air for >30 minutes.

Diagram 1: Storage Lifecycle Workflow

Caption: Workflow ensuring minimal moisture ingress and oxidation during the handling lifecycle.

Handling & Safety Protocols

Personal Protective Equipment (PPE)

-

Respiratory: Use a fume hood. If dust formation is likely, use an N95/P2 respirator.

-

Dermal: Nitrile gloves (double-gloving recommended for solutions >100 mM).

-

Ocular: Chemical safety goggles.

Weighing & Solubilization

-

Static Control: Use an anti-static gun or ionizer if the powder is flighty.

-

Tools: Use stainless steel or chemically resistant plastic spatulas. Avoid iron-rich tools if trace metal contamination is a concern for downstream catalysis.

-

Solvent Choice:

-

Preferred: DMSO or DMF (anhydrous) for stock solutions.

-

Acceptable: Methanol or Acetonitrile for immediate use.

-

Avoid: Protic solvents (water/alcohols) for long-term storage of solutions due to ester hydrolysis risk.

-

Quality Control (QC) & Purity Verification

Before committing this reagent to high-value synthesis, verify purity if the container has been open for >3 months or shows discoloration.

Visual Inspection

-

Pass: Off-white, pale yellow, or beige crystalline powder.

-

Fail: Dark brown, sticky, or clumped solid (indicates oxidation or hydrolysis).

HPLC Method (Standard Gradient)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester).

-

Expected Retention: The ester is less polar than the hydrolyzed acid. Expect the impurity (acid) to elute earlier than the parent ester.

Diagram 2: Purity Decision Tree

Caption: Decision logic for handling degraded material based on visual and chromatographic evidence.

Emergency & Disposal

-

Spill Response:

-

Isolate the area.

-

Dampen the solid with a paper towel soaked in ethanol (to prevent dust).

-

Wipe up and place in a sealed bag.

-

Clean surface with soap and water to remove amine residues.

-

-

Disposal:

-

Dispose of as Hazardous Chemical Waste .

-

Stream: Organic Solid (Halogenated).

-

Do not drain dispose.

-

References

-

BLD Pharm. (2025). Methyl 4-amino-2-chloro-6-fluorobenzoate SDS & Transport Data. Retrieved from

-

Sigma-Aldrich. (2025). Handling of Fluorinated Aniline Derivatives: Safety Data Sheet Guidelines. Retrieved from [1]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

-

PubChem. (2025). Methyl 4-amino-2-chloro-6-fluorobenzoate Compound Summary. Retrieved from

-

Fisher Scientific. (2023). Storage Compatibility of Halogenated Esters. Retrieved from

Sources

Application Notes and Protocols for Methyl 4-amino-2-chloro-6-fluorobenzoate in Cross-Coupling Reactions

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 4-amino-2-chloro-6-fluorobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically influential fluorine atom, and a strategically positioned chlorine atom, presents both opportunities and challenges in synthetic transformations. The presence of multiple reactive sites allows for selective functionalization, making it a valuable scaffold for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3] The strategic incorporation of fluorine, in particular, can enhance pharmacokinetic properties such as metabolic stability and membrane permeation.[4] This guide provides a comprehensive overview of the procedures for utilizing Methyl 4-amino-2-chloro-6-fluorobenzoate in various palladium-catalyzed cross-coupling reactions, offering detailed protocols and insights into reaction optimization.

Understanding the Reactivity of Methyl 4-amino-2-chloro-6-fluorobenzoate

The reactivity of Methyl 4-amino-2-chloro-6-fluorobenzoate in cross-coupling reactions is governed by the interplay of electronic and steric effects of its substituents.

-

Amino Group (-NH₂): This is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. In the context of cross-coupling, it can influence the electron density at the palladium center during the catalytic cycle.

-

Chlorine (-Cl) and Fluorine (-F) Atoms: Both are electron-withdrawing groups that decrease the electron density of the aromatic ring. The chlorine atom at the 2-position and the fluorine atom at the 6-position provide steric hindrance around the adjacent reactive sites. The C-Cl bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.

-

Methyl Ester (-COOCH₃): This electron-withdrawing group further deactivates the ring but is generally well-tolerated in cross-coupling reactions.

The combination of these functional groups makes Methyl 4-amino-2-chloro-6-fluorobenzoate an electron-deficient aniline, which can present challenges in certain cross-coupling reactions.[5][6] However, with the appropriate choice of catalyst, ligand, and reaction conditions, selective and high-yielding transformations can be achieved.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[7][8][9] When using Methyl 4-amino-2-chloro-6-fluorobenzoate, the primary amino group can be coupled with aryl or heteroaryl halides.

Causality in Experimental Choices for Buchwald-Hartwig Amination

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for a successful Buchwald-Hartwig amination. For electron-deficient and sterically hindered substrates like our target molecule, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often preferred.[10] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition step.[11]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal alkoxides like sodium tert-butoxide are commonly used.[12]

-

Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of Methyl 4-amino-2-chloro-6-fluorobenzoate with an aryl bromide.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

-

Methyl 4-amino-2-chloro-6-fluorobenzoate

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk tube, add Methyl 4-amino-2-chloro-6-fluorobenzoate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors to the active Pd(0) species. |

| Ligand | XPhos, SPhos, or other biaryl phosphines | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[5] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic base is essential for amine deprotonation.[10] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. |

| Temperature | 80-120 °C | Sufficient thermal energy is needed to overcome activation barriers. |

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[13][14] For Methyl 4-amino-2-chloro-6-fluorobenzoate, the chlorine atom can be replaced with an aryl, heteroaryl, or vinyl group.

Causality in Experimental Choices for Suzuki-Miyaura Coupling

-

Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. For challenging substrates, pre-formed palladium complexes or catalyst systems generated in situ from a palladium source and a phosphine ligand are used. Ligands like SPhos and XPhos are effective for coupling with aryl chlorides.[10]

-

Base and Solvent System: A base is required to activate the organoboron species.[15] Commonly used bases include potassium carbonate, cesium carbonate, and potassium phosphate. The reaction is often carried out in a mixture of an organic solvent (like toluene, dioxane, or THF) and water.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 4-amino-2-chloro-6-fluorobenzoate with a boronic acid.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

Methyl 4-amino-2-chloro-6-fluorobenzoate

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk tube, dissolve Methyl 4-amino-2-chloro-6-fluorobenzoate (1.0 equiv) and the arylboronic acid (1.5 equiv) in a 4:1 mixture of toluene and water.

-

Add Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₂CO₃ (3.0 equiv).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to 85 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Common and effective palladium sources. |

| Ligand | SPhos, XPhos, RuPhos | Bulky electron-rich phosphines are effective for aryl chlorides.[10] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[10] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are often optimal.[10] |

| Temperature | 80-110 °C | Provides the necessary energy for the catalytic cycle. |

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction allows for the introduction of an alkynyl moiety at the 2-position of Methyl 4-amino-2-chloro-6-fluorobenzoate.

Causality in Experimental Choices for Sonogashira Coupling

-

Dual Catalyst System: The traditional Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[16]

-

Base and Solvent: A mild amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as the solvent as well. Anhydrous conditions are generally preferred.

-

Copper-Free Conditions: To avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts, copper-free Sonogashira protocols have been developed.[18] These often require a different choice of ligand and base.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of Methyl 4-amino-2-chloro-6-fluorobenzoate with a terminal alkyne.

Reaction Scheme:

A representative Sonogashira coupling reaction.

Materials:

-

Methyl 4-amino-2-chloro-6-fluorobenzoate

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous THF

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk tube, add Methyl 4-amino-2-chloro-6-fluorobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

-

Evacuate and backfill with argon or nitrogen.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne (1.5 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Conditions

| Parameter | Recommended Condition | Rationale |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira reactions. |

| Cu Co-catalyst | CuI | Activates the terminal alkyne.[16] |

| Base | Et₃N, i-Pr₂NEt | Acts as both a base and a solvent. |

| Solvent | THF, DMF, or neat amine base | Anhydrous conditions are important. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |

General Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions.[7][13][19]

Generalized Buchwald-Hartwig Catalytic Cycle.

Generalized Suzuki-Miyaura Catalytic Cycle.

Generalized Sonogashira Catalytic Cycle.

Conclusion and Future Outlook

Methyl 4-amino-2-chloro-6-fluorobenzoate is a valuable and versatile building block for the synthesis of complex organic molecules. The cross-coupling reactions discussed herein—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—provide powerful tools for its functionalization. The key to success with this substrate lies in the careful selection of catalysts, ligands, and reaction conditions to overcome the challenges posed by its electronic and steric properties. The protocols and data provided in this guide serve as a starting point for researchers, and further optimization may be necessary for specific applications. As the field of catalysis continues to evolve, the development of new and more efficient methods will undoubtedly expand the synthetic utility of this and other similarly complex building blocks.

References

- Wilders, A. M., Henle, J., Haibach, M. C., & Shekhar, S. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(24), 9578–9583.

- Gagnon, A., & Du, C. (2018). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.

- Viciosa, M. T., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16125–16164.

-

Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). ScienceDirect. Retrieved from [Link]

-

Buchwald–Hartwig amination. (2023, October 26). In Wikipedia. [Link]

- Ye, Y., Chen, Y., & Stahl, S. S. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4743–4747.

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

- Jensen, K. F., & McQuade, D. T. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6947–6953.

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

- Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 561-580). Royal Society of Chemistry.

-

Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. (2024, July 8). Synthesis Spotlight. [Link]

-

Selected examples for the synthesis of N‐methyl aniline. (n.d.). ResearchGate. Retrieved from [Link]

- Gayo, L. M., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(4), 325-328.

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]

- Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694.

- Larhed, M., & Hallberg, A. (2001). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. The Journal of Organic Chemistry, 66(26), 9062–9065.

- Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(12), 1864-1870.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- Molander, G. A., & Brown, A. R. (2012). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. The Journal of Organic Chemistry, 77(17), 7409–7416.

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

- de Oliveira, K. T., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3069-3078.

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

- Prakash, G. K. S., & Yudin, A. K. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 169.

- Domínguez, G., & Pérez-Castells, J. (2011). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Chemical Society Reviews, 40(7), 3431-3444.

- Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534.

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. [Link]

- Molander, G. A., & Jean-Gérard, L. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry, 76(15), 6069–6075.

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1118-1124.

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Retrieved from [Link]

- Nolan, S. P., & Cazin, C. S. J. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 20(10), 3053–3057.

- Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3543–3546.

- Nishikata, T., & Noda, H. (2018).

-

Mizoroki-Heck reactions of aryl-bromides/chlorides with 4- methyl... (n.d.). ResearchGate. Retrieved from [Link]

- Johnston, J. N., & Toste, F. D. (2000). Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. (2002). Journal of the American Chemical Society, 124(27), 7894-7895.

- de la Torre, A., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466.

-

Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (n.d.). ChemRxiv. Retrieved from [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023, April 22). MDPI. [Link]

-

Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024, February 19). ACS Publications. [Link]

- Xu, G., et al. (2009). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o563.

-

amino anilides via a DMEDA-promoted selective C─N coupling reaction of aryl halides and. (n.d.). ScienceDirect. Retrieved from [Link]

-

The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. (n.d.). Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 19. chemistryjournals.net [chemistryjournals.net]

Resolving solubility issues with Methyl 4-amino-2-chloro-6-fluorobenzoate in aqueous media

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dissolving Methyl 4-amino-2-chloro-6-fluorobenzoate in aqueous media. As a molecule with limited water solubility, its effective use in research and development, particularly in drug discovery, hinges on achieving appropriate concentrations in solution.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome these solubility hurdles.

Understanding the Challenge: Physicochemical Properties

Methyl 4-amino-2-chloro-6-fluorobenzoate is a small organic molecule with a predicted XlogP of 1.7, indicating a degree of lipophilicity that contributes to its poor aqueous solubility.[3] Its structure contains both a basic amino group and a methyl ester, which can influence its behavior in response to pH changes. Successful solubilization requires strategies that can overcome the energetic barrier to dissolving this hydrophobic compound in a polar solvent like water.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 4-amino-2-chloro-6-fluorobenzoate not dissolving in water or buffer?

A1: The inherent hydrophobicity of the molecule is the primary reason for its poor aqueous solubility.[1] Many organic compounds, especially those developed as drug candidates, are lipophilic and do not readily dissolve in water.[1] This necessitates the use of formulation strategies to enhance their solubility and achieve the desired concentration for your experiments.[2]

Q2: Can I simply heat the solution to improve solubility?

A2: While gentle heating can sometimes increase the dissolution rate, it may not be a suitable or sufficient long-term solution. For some compounds, an increase in temperature can enhance solubility. However, there's a risk of the compound precipitating out of solution as it cools back to room temperature. Furthermore, excessive heat could potentially lead to the degradation of the compound. Therefore, while mild warming can be attempted, it should be done with caution and is often not a robust solution for compounds with very low intrinsic solubility.

Q3: What is the quickest method to try and dissolve a small amount of the compound for a preliminary experiment?

A3: For a rapid, small-scale solubilization, the use of co-solvents is often the most straightforward approach.[4] Start by dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add your aqueous buffer to the desired final volume while vortexing.[5] Be mindful that high concentrations of organic solvents can be detrimental to downstream biological assays.

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and the scientific rationale behind various techniques to enhance the solubility of Methyl 4-amino-2-chloro-6-fluorobenzoate.

Issue 1: Complete Insolubility in Aqueous Buffer

If you observe that the compound remains as a solid precipitate in your aqueous buffer, several strategies can be employed.

The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of hydrophobic compounds.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the nonpolar solute.[8][9]

Recommended Co-solvents:

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

Experimental Protocol:

-

Initial Dissolution: Weigh the required amount of Methyl 4-amino-2-chloro-6-fluorobenzoate and place it in a suitable vial.

-

Co-solvent Addition: Add a minimal volume of the chosen co-solvent (e.g., start with 5-10% of the final desired volume) to completely dissolve the compound. Gentle vortexing or sonication can aid this process.

-

Aqueous Dilution: Gradually add the aqueous buffer to the co-solvent mixture while continuously vortexing or stirring. This slow addition is crucial to prevent the compound from precipitating out of the solution.

-

Final Concentration: Adjust the final volume with the aqueous buffer to achieve the target concentration.

Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar microenvironment that can accommodate the hydrophobic Methyl 4-amino-2-chloro-6-fluorobenzoate molecule.[9]

Table 1: Common Co-solvents and Their Properties

| Co-solvent | Typical Starting Concentration (% v/v) | Notes |

| DMSO | 1-5% | High solubilizing power; can be toxic to cells at higher concentrations. |

| Ethanol | 5-10% | Generally well-tolerated in many biological systems.[4] |

| Propylene Glycol | 10-20% | A common excipient in pharmaceutical formulations.[4] |

| PEG 400 | 10-30% | Low toxicity and often used in parenteral formulations.[4] |

dot

Caption: Workflow for solubilizing with a co-solvent.

For ionizable compounds, altering the pH of the solution can dramatically impact solubility.[6][10] Methyl 4-amino-2-chloro-6-fluorobenzoate contains a basic amino group which can be protonated at acidic pH, forming a more soluble salt.[11][12]

Experimental Protocol:

-

Prepare Acidic Buffer: Prepare a buffer with a pH lower than the pKa of the amino group. A good starting point would be a buffer with a pH of 2-4.

-

Compound Addition: Add the Methyl 4-amino-2-chloro-6-fluorobenzoate to the acidic buffer.

-

Dissolution: Stir or vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.

-

pH Readjustment (Optional): If the final application requires a neutral pH, you can carefully and slowly add a base (e.g., NaOH) to raise the pH. However, be aware that this may cause the compound to precipitate if its solubility limit is exceeded at the new pH.

Causality: By lowering the pH, the basic amino group becomes protonated (NH2 to NH3+), creating a charged species that is more readily solvated by polar water molecules, thus increasing its solubility.[13][14]

dot

Caption: Logic of increasing solubility via pH reduction.

Issue 2: Precipitation Upon Dilution or Over Time

Sometimes, a compound may initially dissolve but then precipitate out of solution upon standing or after dilution. This indicates that the solution is supersaturated and thermodynamically unstable.

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[15][16] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic exterior.[17] Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively being solubilized in the aqueous medium.[18][19][20]

Recommended Surfactants:

-

Tween® 20 (Polysorbate 20)

-

Tween® 80 (Polysorbate 80)

-

Sodium Dodecyl Sulfate (SDS) - Note: SDS is an anionic surfactant and can denature proteins, so its use is limited in biological assays.

Experimental Protocol:

-

Prepare Surfactant Stock: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.

-

Compound Dispersion: Disperse the Methyl 4-amino-2-chloro-6-fluorobenzoate in a small volume of the surfactant-containing buffer.

-

Sonication/Stirring: Sonicate or stir the mixture vigorously to facilitate the incorporation of the compound into the micelles. This may take some time.

-

Dilution: Dilute the mixture to the final desired concentration using the same surfactant-containing buffer.

Causality: The hydrophobic core of the micelles provides a nonpolar environment for the Methyl 4-amino-2-chloro-6-fluorobenzoate to reside in, while the hydrophilic shell of the micelles allows them to remain dispersed in the aqueous solution.[17]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can form inclusion complexes with poorly water-soluble molecules, effectively encapsulating the hydrophobic guest molecule and increasing its apparent water solubility.[23][24][25]

Recommended Cyclodextrins:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol:

-

Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer at the desired concentration.

-

Add Compound: Add the Methyl 4-amino-2-chloro-6-fluorobenzoate to the cyclodextrin solution.

-

Complexation: Stir or shake the mixture for several hours to overnight at room temperature or with gentle heating to allow for the formation of the inclusion complex.

-

Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it. The filtrate will contain the solubilized compound-cyclodextrin complex.

Causality: The hydrophobic portion of Methyl 4-amino-2-chloro-6-fluorobenzoate partitions into the nonpolar interior of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, leading to enhanced solubility of the complex.[22]

dot

Caption: Formation of a soluble inclusion complex.

Summary of Troubleshooting Strategies

| Issue | Strategy | Key Principle | Considerations |

| Complete Insolubility | Co-solvents | Reduces solvent polarity.[8] | Potential for solvent toxicity in assays. |

| pH Adjustment | Ionizes the molecule for better water interaction.[13] | May not be suitable for pH-sensitive assays. | |

| Precipitation | Surfactants | Micellar encapsulation of the hydrophobic compound.[15] | Potential for protein denaturation with some surfactants. |

| Cyclodextrins | Formation of a soluble inclusion complex.[22] | Can alter the bioavailability and activity of the compound. |

This technical guide provides a range of strategies to address the solubility challenges associated with Methyl 4-amino-2-chloro-6-fluorobenzoate. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and the compatibility of the solubilizing agents with your downstream applications. It is recommended to start with the simplest method, such as the use of co-solvents, and progress to more complex formulation strategies if necessary.

References

- Verma, S., & Rawat, A. (2018). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 9(7), 2685-2696.

- Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, M. A. D. S., Quintans, J. D. S., de Souza, L. C., ... & Quintans-Júnior, L. J. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4476.

- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013).

- Prajapati, R., & Patel, P. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 365-380.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing SL.

- Keyingchem. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Keyingchem Blog.

- Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.

- Singh, A., & Kumar, R. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.

- Shaikh, J., & Dhas, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.

- Ferreira, L., & Figueiras, A. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 12345.

- Sharma, D., & Saini, S. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111.